

Fadraciclib (CYC065) Dosage for In Vivo Animal Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (also known as CYC065) is a second-generation, orally bioavailable aminopurine analog that acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] Its mechanism of action involves the suppression of key pathways controlling cell cycle progression and transcription, leading to the induction of apoptosis in cancer cells.[2][4] By inhibiting CDK9, **Fadraciclib** prevents the phosphorylation of RNA Polymerase II, which in turn leads to the rapid depletion of short-lived and critical pro-survival proteins such as MCL1 and the oncoprotein MYC.[2][5][6] Inhibition of CDK2 can also induce a "anaphase catastrophe" in cancer cells with an abnormal number of chromosomes, further contributing to its anti-tumor activity.[1][7]

These mechanisms have translated into promising anti-cancer activity in various preclinical xenograft models, including leukemias and solid tumors.[2][6] **Fadraciclib** is currently being evaluated in Phase 1/2 clinical trials for patients with advanced solid tumors and lymphomas.[2] [8][9][10] This document provides a summary of reported in vivo dosages and detailed protocols to guide researchers in designing their own animal studies.

Mechanism of Action: Fadraciclib Signaling Pathway



Fadraciclib exerts its anti-tumor effects by dual inhibition of CDK2 and CDK9, disrupting transcription and cell cycle regulation.

Fadraciclib's dual inhibition of CDK9 and CDK2.

In Vivo Dosage and Administration Summary

The following table summarizes dosages and schedules for **Fadraciclib** used in various preclinical mouse xenograft models. Oral gavage is the exclusive administration route reported in these studies.



Animal Model	Cancer Type / Cell Line	Fadraciclib Dosage	Administrat ion Route	Dosing Schedule	Key Findings
SCID Mice	Acute Myeloid Leukemia (EOL-1)	40 mg/kg and 55 mg/kg	Oral Gavage	Once daily, 5 days on / 2 days off, for 2 cycles	Resulted in 97% and 100% tumor growth inhibition (TGI), respectively. [3][6]
SCID Mice	Acute Promyelocyti c Leukemia (HL-60)	Not specified, but same schedule as EOL-1 study	Oral Gavage	Once daily, 5 days on / 2 days off, for 2 cycles	Study demonstrated anti-tumor activity.[5]
SCID Mice	Uterine Serous Carcinoma (USC-ARK-2)	22.5 mg/kg	Oral Gavage	Daily for 3 weeks	Significant reduction in tumor growth compared to vehicle. No significant weight loss reported.[11]
PDX Models	Colorectal Cancer	Not specified	Oral Gavage	Not specified	Confirmed the inhibitor's effectiveness in vivo.[7]

Experimental Protocols

Protocol 1: Fadraciclib Formulation for Oral Gavage

This protocol provides two methods for formulating **Fadraciclib** for in vivo oral administration based on published studies. It is recommended to prepare the working solution fresh on the day of use.[11]



Method A: Aqueous Formulation

This simple formulation has been used effectively in leukemia xenograft models.[5][6]

Materials:

- Fadraciclib (CYC065) powder
- Sterile double-distilled water (ddH₂O)
- Sterile conical tubes
- Vortex mixer

Procedure:

- Calculate the total amount of **Fadraciclib** required for the treatment group for one week.
- Weigh the calculated amount of **Fadraciclib** powder and place it in a sterile conical tube.
- Add the required volume of sterile ddH₂O to achieve the final desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse with a 100 μL dosing volume, the concentration would be 8 mg/mL).
- Vortex thoroughly until the compound is fully suspended.
- Store the formulation as per stability data, though weekly preparation is reported.[5][6]

Method B: Solvent-Based Formulation

This formulation is suitable for compounds with lower aqueous solubility and provides a common vehicle for in vivo studies.[3][11]

Materials:

- Fadraciclib (CYC065) powder
- Dimethyl sulfoxide (DMSO)



- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

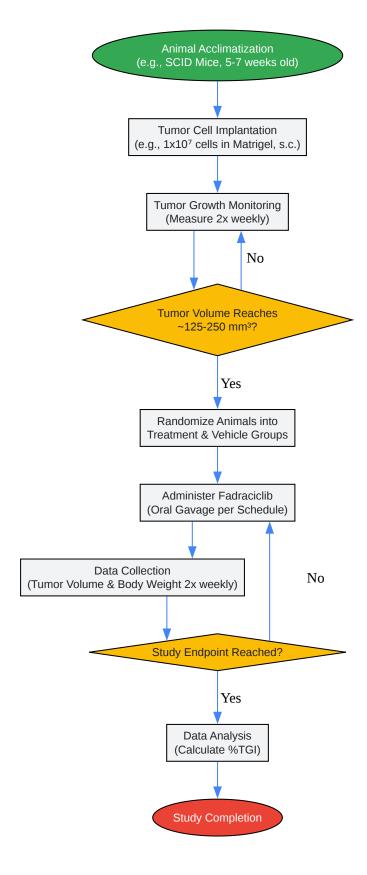
Procedure:

- Prepare a clear stock solution of **Fadraciclib** in DMSO.
- To prepare the final working solution with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the solvents sequentially.
- Begin with the required volume of the **Fadraciclib/DMSO** stock solution.
- Add PEG300 and mix until the solution is clear.
- Add Tween-80 and mix until the solution is clear.
- Finally, add Saline to reach the final volume and mix thoroughly.
- If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[11]
- Use the freshly prepared solution for dosing on the same day.[11]

Protocol 2: General In Vivo Efficacy Study Workflow

This protocol outlines a general workflow for a subcutaneous xenograft study to evaluate the efficacy of **Fadraciclib**.





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A typical workflow for an in vivo xenograft study.



Procedure:

- Animal Handling: Use immunocompromised mice (e.g., SCID or Athymic Nude), typically 5-7 weeks old. Allow for at least one week of acclimatization.[11] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁷ EOL-1 cells)
 resuspended in a solution like a 1:1 mixture of HBSS and Matrigel into the flank of each
 mouse.[6]
- Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions using digital calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization: When tumors reach a predetermined average size (e.g., 125–250 mm³), match animals by tumor volume and randomize them into treatment and vehicle control groups.[5][6] A minimum of five animals per group is recommended.[11]
- Treatment Administration: Dose animals by oral gavage with the prepared Fadraciclib formulation or vehicle control according to the chosen schedule (e.g., 5 days on/2 days off).
- Monitoring and Data Collection:
 - Continue to measure tumor volume twice weekly.[11]
 - Monitor animal health daily. Record body weight twice weekly to assess toxicity.[5]
 Transient body weight loss of 2-3% has been noted as tolerable.[6]
- Endpoint: The study may be terminated when tumors in the control group reach a specified size, after a fixed duration, or if signs of excessive toxicity are observed (e.g., >20% body weight loss).
- Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 (ΔT / ΔC)) * 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Safety and Toxicity Considerations



Throughout the in vivo experiments, it is crucial to monitor for signs of toxicity. The primary method reported is the regular measurement of animal body weight.[5] Any significant weight loss (typically >15-20%) or adverse clinical signs (e.g., lethargy, ruffled fur) should be noted, and institutional guidelines for humane endpoints must be followed. Published studies with **Fadraciclib** at efficacious doses reported treatments to be well-tolerated with only minimal and transient body weight loss.[6][11]

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